molecular formula C18H19NO4 B4847480 methyl 4-{[(4-ethoxyphenyl)acetyl]amino}benzoate

methyl 4-{[(4-ethoxyphenyl)acetyl]amino}benzoate

Cat. No. B4847480
M. Wt: 313.3 g/mol
InChI Key: UHZSBMPFELCXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4-ethoxyphenyl)acetyl]amino}benzoate, also known as EAM-2201, is a synthetic cannabinoid that was first synthesized in 2011. It belongs to the group of designer drugs that mimic the effects of cannabis. EAM-2201 has become popular among recreational drug users due to its psychoactive effects, which are similar to those of THC, the main psychoactive component in cannabis. However, EAM-2201 is not approved for medical use and is considered a dangerous drug due to its potential for abuse and addiction.

Mechanism of Action

Methyl 4-{[(4-ethoxyphenyl)acetyl]amino}benzoate acts on the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabis. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the euphoric and psychoactive effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase heart rate, blood pressure, and respiratory rate. It has also been shown to impair memory and cognitive function. This compound has been shown to be addictive and can lead to withdrawal symptoms such as anxiety, depression, and irritability.

Advantages and Limitations for Lab Experiments

Methyl 4-{[(4-ethoxyphenyl)acetyl]amino}benzoate has been used in laboratory experiments to study the effects of synthetic cannabinoids on the brain and behavior. It has several advantages, including its high affinity for the CB1 receptor and its ability to mimic the effects of cannabis. However, this compound is not approved for medical use and is considered a dangerous drug due to its potential for abuse and addiction. It should only be used in laboratory settings with appropriate safety measures in place.

Future Directions

Future research on methyl 4-{[(4-ethoxyphenyl)acetyl]amino}benzoate and other synthetic cannabinoids should focus on understanding the long-term effects of these drugs on the brain and behavior. Studies should investigate the potential for addiction and withdrawal symptoms, as well as the effects on memory and cognitive function. Additionally, research should focus on developing safer and more effective treatments for drug addiction and withdrawal.

Scientific Research Applications

Methyl 4-{[(4-ethoxyphenyl)acetyl]amino}benzoate has been used in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that this compound has a high affinity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabis. This compound has also been used in animal studies to investigate the effects of synthetic cannabinoids on the cardiovascular system and respiratory system.

properties

IUPAC Name

methyl 4-[[2-(4-ethoxyphenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-23-16-10-4-13(5-11-16)12-17(20)19-15-8-6-14(7-9-15)18(21)22-2/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZSBMPFELCXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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